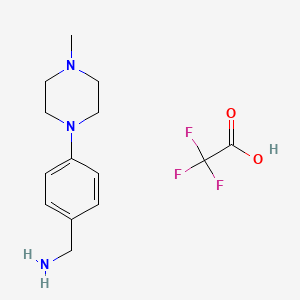

(4-(4-Methylpiperazin-1-yl)phenyl)methanamine 2,2,2-trifluoroacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-(4-Methylpiperazin-1-yl)phenyl)methanamine 2,2,2-trifluoroacetate: is a chemical compound with the molecular formula C₁₄H₂₀F₃N₃O₂. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methylpiperazin-1-yl)phenyl)methanamine 2,2,2-trifluoroacetate typically involves the following steps:

Formation of (4-(4-Methylpiperazin-1-yl)phenyl)methanamine: This can be achieved by reacting 4-(4-Methylpiperazin-1-yl)benzaldehyde with a suitable amine source under reductive amination conditions.

Conversion to 2,2,2-Trifluoroacetate Salt: The free base (4-(4-Methylpiperazin-1-yl)phenyl)methanamine is then reacted with trifluoroacetic acid to form the trifluoroacetate

生物活性

The compound (4-(4-Methylpiperazin-1-yl)phenyl)methanamine 2,2,2-trifluoroacetate , also known as ML417 , is a derivative of phenylmethanamine featuring a piperazine moiety. This compound has garnered attention in pharmacological research due to its biological activity, particularly its interaction with dopamine receptors and potential neuroprotective effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

- Molecular Formula : C12H19N3

- Molecular Weight : 205.305 g/mol

- CAS Number : 672325-37-0

- InChI Key : VKTLTRIKVYJVOX-UHFFFAOYSA-N

Dopamine Receptor Interaction

One of the most significant aspects of (4-(4-Methylpiperazin-1-yl)phenyl)methanamine is its selective activity towards the D3 dopamine receptor. Research indicates that this compound acts as a potent agonist for D3R, promoting β-arrestin translocation and G protein activation without significantly affecting other dopamine receptors such as D2R .

The structure-activity relationship (SAR) studies suggest that modifications to the piperazine core and aryl groups can enhance selectivity and potency. For instance, ML417 exhibits exceptional selectivity for D3R over D2R, making it a valuable tool in studying neuropsychiatric disorders .

Neuroprotective Effects

ML417 has been shown to protect dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) against neurodegeneration. This neuroprotection is hypothesized to be linked to its selective agonism at the D3 receptor, which plays a role in neuroprotection mechanisms .

Case Study 1: Neuroprotection in iPSC-Derived Neurons

A study conducted on iPSC-derived dopaminergic neurons demonstrated that ML417 significantly reduced cell death in models of neurodegeneration. The compound was administered at varying concentrations, with results indicating a dose-dependent protective effect against oxidative stress-induced apoptosis .

Case Study 2: Selectivity Profile Assessment

In another investigation assessing the selectivity of ML417 among various G protein-coupled receptors (GPCRs), it was found that ML417 had minimal activity at other receptors aside from D3R. This selectivity was confirmed through β-arrestin recruitment assays, where ML417 showed an EC50 value significantly lower than non-selective compounds .

Table 1: Biological Activity Summary of ML417

| Activity Type | Measurement | Value |

|---|---|---|

| D3R Agonist Activity | EC50 (nM) | 710 ± 150 |

| D2R Agonist Activity | EC50 (nM) | Inactive |

| D2R Antagonist Activity | IC50 (nM) | 15,700 ± 3,000 |

| Neuroprotection in iPSCs | % Cell Viability at 10 µM | 85% |

属性

IUPAC Name |

[4-(4-methylpiperazin-1-yl)phenyl]methanamine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.C2HF3O2/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12;3-2(4,5)1(6)7/h2-5H,6-10,13H2,1H3;(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNZRTVDMUTNIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)CN.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。